molecular formula C20H32O3 B6314610 1-(3,4-Dimethoxy-phenyl)-dodecan-1-one CAS No. 96966-45-9

1-(3,4-Dimethoxy-phenyl)-dodecan-1-one

Cat. No.: B6314610
CAS No.: 96966-45-9
M. Wt: 320.5 g/mol
InChI Key: VBACXMNKZNSGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxy-phenyl)-dodecan-1-one is an organic compound that belongs to the class of aromatic ketones It features a dodecane chain attached to a phenyl ring substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxy-phenyl)-dodecan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable dodecanone precursor under basic or acidic conditions. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with dodecanone in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as ionic liquids or metal-organic frameworks can be employed to improve reaction rates and selectivity . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxy-phenyl)-dodecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or diketones.

    Reduction: Secondary alcohols.

    Substitution: Phenyl derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxy-phenyl)-dodecan-1-one is unique due to its long dodecane chain, which imparts distinct physical and chemical properties compared to shorter-chain analogues. This structural feature enhances its solubility in non-polar solvents and its potential for use in hydrophobic environments .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)dodecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-4-5-6-7-8-9-10-11-12-13-18(21)17-14-15-19(22-2)20(16-17)23-3/h14-16H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBACXMNKZNSGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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